molecular formula C13H11NO2 B1590345 Methyl 6-phenylnicotinate CAS No. 4634-13-3

Methyl 6-phenylnicotinate

Cat. No. B1590345
CAS RN: 4634-13-3
M. Wt: 213.23 g/mol
InChI Key: DXHZSBAEWGPUKI-UHFFFAOYSA-N
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Description

Methyl 6-phenylnicotinate is a type of organic compound that belongs to the class of nicotinates . It is used in laboratory chemicals and is not recommended for food, drug, pesticide, or biocidal product use .


Molecular Structure Analysis

The molecular formula of Methyl 6-phenylnicotinate is C13H11NO2 . The InChI code is 1S/C13H11NO2/c1-16-13(15)11-7-8-12(14-9-11)10-5-3-2-4-6-10/h2-9H,1H3 .


Physical And Chemical Properties Analysis

Methyl 6-phenylnicotinate has a molecular weight of 213.24 . It is a solid at room temperature and should be stored in an inert atmosphere .

Scientific Research Applications

  • Chemical Analysis

    • Summary of the Application : Methyl 6-phenylnicotinate has been used in chemical analysis, specifically in comparing its properties with those of nicotine .
    • Methods of Application : The compound was analyzed using 1H NMR, chiral UPLC-UV, and GC-MS . The aerosol transfer efficiency of 6-methylnicotinate was also compared to that of nicotine .
    • Results or Outcomes : The chemical analysis confirmed that the sample was 6-methylnicotinate, racemic, and approximately 98% pure . The aerosol transfer efficiency of 6-methylnicotinate was found to be similar to that of nicotine .
  • Pharmacological and Toxicological Assessment

    • Summary of the Application : Methyl 6-phenylnicotinate has been assessed for its pharmacological and toxicological properties, with a focus on its similarities to nicotine .
    • Methods of Application : The compound was tested in in vivo and ex vivo models, and its cytotoxicity and mutagenicity/genotoxicity responses were evaluated .
    • Results or Outcomes : The assessments indicated that 6-methylnicotinate has comparable chemical, pharmacological, and toxicological properties to nicotine .

Safety And Hazards

Methyl 6-phenylnicotinate is considered hazardous. It is harmful if swallowed, in contact with skin, or inhaled. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

methyl 6-phenylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c1-16-13(15)11-7-8-12(14-9-11)10-5-3-2-4-6-10/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXHZSBAEWGPUKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(C=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70520583
Record name Methyl 6-phenylpyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70520583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-phenylnicotinate

CAS RN

4634-13-3
Record name 3-Pyridinecarboxylic acid, 6-phenyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4634-13-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 6-phenylpyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70520583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 43b (350 mg, 1.91 mmol) in acetonitrile (20 mL) were added NIS (1.29 g, 5.73 mmol), K2CO3 (787 mg, 5.73 mmol) and CH3OH (0.39 mL, 9.55 mmol). After stirring the reaction mixture for 15 h aqueous Na2S2O3-solution (1 g Na2S2O3 in 10 mL water) was added. The resultant mixture was extracted with a solution of 50% ether in hexane (4×20 mL). The combined organic phases were washed with brine and solvent was removed under vacuum. The crude product was purified by flash chromatography on silica-gel using a mixture of hexane/ethyl acetate (6:1) as eluent. White solid. Yield: 297 mg, 73%. 1H NMR (CDCl3, 500 MHz): δH (ppm)=3.75 (s, 3H), 7.22-7.30 (m, 3H), 7.59 (dd, J=8.5, 0.9 Hz, 1H), 7.82-7.86 (m, 2H), 8.12 (dd, J=8.5, 2.2 Hz, 1H), 9.06 (dd, J=2.2, 0.9 Hz, 1H); 13C NMR (CDCl3, 125 MHz): δC (ppm)=52.3, 119.8, 124.2, 127.3, 128.9, 129.9, 137.8, 138.3, 150.9, 160.9, 165.9; (ESI): m/z=214.02 [M+H]+.
Name
Quantity
350 mg
Type
reactant
Reaction Step One
Name
Quantity
1.29 g
Type
reactant
Reaction Step One
Name
Quantity
787 mg
Type
reactant
Reaction Step One
Name
Quantity
0.39 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
YV Markova, NG Ostroumova, VI Lebedeva… - Chemistry of …, 1970 - Springer
… Ethyl 2-methyl-6-phenylnicotinate (II) was synthesized by the condensation of aminocrotonic ester with benzoylacetaldehyde [3]. By bromination with bromosuceinimide, compound III …
Number of citations: 2 link.springer.com
J Hurst, DG Wibberley - Journal of the Chemical Society (Resumed), 1962 - pubs.rsc.org
Treatment of ethyl 2-methylnicotinate and ethyl 2-methyl-6-phenylnicotinate with N-bromosuccinimide has yielded the corresponding monobromomethylnicotinates. These compounds …
Number of citations: 15 pubs.rsc.org
E Tittensor, DG Wibberley - Journal of the Chemical Society (Resumed …, 1956 - pubs.rsc.org
… Substitution of ethyl 2-methyl-6-phenylnicotinate for the acid in reactions with benzaldehyde gave essentially similar results. The first product, ethyl 2-(%hydroxyphenethyl)-6-…
Number of citations: 2 pubs.rsc.org
IB Dzvinchuk, MO Lozinskii - Chemistry of heterocyclic …, 2009 - search.ebscohost.com
… Adduct of Methyl 5-(1H-benzimidazol-2-yl)-2-methyl-6-phenylnicotinate with Acetic Acid (5a). … Methyl 5-(1H-Benzimidazol-2-yl)-2-methyl-6-phenylnicotinate (7). A mixture of compound …
Number of citations: 9 search.ebscohost.com
Y AKIYAMA, J ABE, T TAKANO… - Chemical and …, 1984 - jstage.jst.go.jp
… Similarly, the reaction of 1a with ethyl 3-aminocrotonate (4) gave a 64/0 yieid of ethyl 2-methyl-6-phenylnicotinate (5). The reaction of 1a with ethyl 3-benzy1aminocrotonate (6) gave …
Number of citations: 15 www.jstage.jst.go.jp
ZM Elsayed, WM Eldehna, MM Abdel-Aziz… - Journal of Enzyme …, 2021 - Taylor & Francis
… , 3-(dimethylamino)-1-phenylprop-2-en-1-one 6 was heated under reflux with ethyl acetoacetate and NH 4 OAc in glacial acetic acid to produce ethyl 2-methyl-6-phenylnicotinate 7 in …
Number of citations: 34 www.tandfonline.com
JJ Plattner, RD Gless, GK Cooper… - The Journal of organic …, 1974 - ACS Publications
A general method has been devised for synthesizing DE and CDE ring analogs of camptothecin consisting of (a) rearrangement of a properly substituted nipecotic acid to a 3-methylene-…
Number of citations: 177 pubs.acs.org
G Chen, Z Wang, X Zhang, X Fan - The Journal of Organic …, 2017 - ACS Publications
In this paper, a novel and efficient synthesis of 3-acylpyridines and pyridine-3-carboxylates through the oxidative one-pot sequential reactions of inactivated saturated ketones with …
Number of citations: 46 pubs.acs.org
WM Eldehna, EE Mohammed, GH Al-Ansary… - European Journal of …, 2023 - Elsevier
… Different enaminone compounds 1a-d were heterocyclized to ethyl 2-methyl-6-phenylnicotinate analogues 2a-d via refluxing with ethyl acetoacetate and ammonium acetate in acetic …
Number of citations: 1 www.sciencedirect.com
DD Weller, H Rapoport - Journal of the American Chemical …, 1976 - ACS Publications
… That the isomer comprising 10% of the mixture was ethyl 2methyl-6-phenylnicotinate (20) was shown by synthesis of an authentic sample5 and chromatographic and spectral com…
Number of citations: 28 pubs.acs.org

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